molecular formula C14H11NO4 B6390993 2-(4-Methoxycarbonylphenyl)nicotinic acid CAS No. 1258634-87-5

2-(4-Methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6390993
CAS No.: 1258634-87-5
M. Wt: 257.24 g/mol
InChI Key: GEFLAYUHUPEAGG-UHFFFAOYSA-N
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Description

2-(4-Methoxycarbonylphenyl)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid) featuring a 4-methoxycarbonylphenyl substituent at the 2-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

IUPAC Name

2-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-6-4-9(5-7-10)12-11(13(16)17)3-2-8-15-12/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFLAYUHUPEAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687784
Record name 2-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258634-87-5
Record name 2-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycarbonylphenyl)nicotinic acid can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation and subsequent treatment with potassium hydroxide in dimethylformamide . The reaction conditions typically involve moderate temperatures and the use of organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro and halogenated derivatives.

Scientific Research Applications

2-(4-Methoxycarbonylphenyl)nicotinic acid is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The position and nature of substituents on the pyridine ring significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Features Reference
2-(4-Methoxycarbonylphenyl)nicotinic acid None (parent structure) 283.27 Base compound with a methoxycarbonylphenyl group at C2
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid Cl at C2; 4-fluoro-3-methoxycarbonylphenyl at C5 349.72 Halogenation enhances lipophilicity; fluorine improves metabolic stability
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid Methyl at C2; CF₃ at C4; 4-methoxyphenyl at C6 311.25 Trifluoromethyl group increases electron-withdrawing effects; methyl adds steric bulk
5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid Methoxy at C2; 3-fluoro-4-methylphenyl at C5 263.25 Methoxy improves solubility; fluorine and methyl modulate electronic effects

Key Observations :

  • Halogenation (e.g., Cl, F) enhances lipophilicity and metabolic stability but may reduce solubility .
  • Methoxy groups (-OMe) improve solubility but may reduce membrane permeability .

Substituent Variations on the Phenyl Ring

The phenyl ring attached to the pyridine can be modified to tune electronic and steric properties:

Compound Name Substituents (Phenyl Ring) Impact on Properties Reference
This compound 4-COOMe Enhances hydrogen-bonding potential; moderate steric bulk
2-(3-Methoxycarbonylphenyl)isonicotinic acid 3-COOMe (isonicotinic acid scaffold) Altered geometry due to C4-carboxylic acid; may affect target binding
2-(4-Fluorophenoxy)nicotinic acid 4-Fluorophenoxy Increased electronegativity; potential for π-π interactions
6-(4-Acetylphenyl)-nicotinic acid 4-Acetylphenyl Ketone group introduces polarity and reactivity (e.g., for further derivatization)

Key Observations :

  • Position of substituents (e.g., 3- vs. 4-COOMe) impacts molecular geometry and interaction with biological targets .
  • Electron-withdrawing groups (e.g., -F, -COOMe) enhance stability but may reduce nucleophilicity .

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